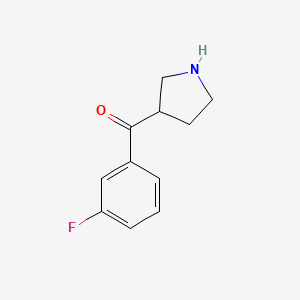

3-(3-Fluorobenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

(3-fluorophenyl)-pyrrolidin-3-ylmethanone |

InChI |

InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-3,6,9,13H,4-5,7H2 |

InChI Key |

DAUCDRODRSNSDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorobenzoyl Pyrrolidine and Analogous Compounds

Construction of the Pyrrolidine (B122466) Core System

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies range from classical cyclization reactions to modern catalytic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Cyclization Reactions and Ring Formation Strategies

Cyclization reactions represent a fundamental approach to the pyrrolidine core. A predominant method is the [3+2] cycloaddition of azomethine ylides with alkenes, which directly constructs the five-membered ring. ua.esacs.org This method is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control. ua.es The azomethine ylides can be generated in situ from various precursors, such as imines of α-amino esters, which then react with dipolarophiles to yield densely substituted pyrrolidines. acs.orgresearchgate.net

Intramolecular cyclization of functionalized linear precursors is another key strategy. For instance, the intramolecular amination of C(sp³)–H bonds, often catalyzed by transition metals, provides a direct route to the pyrrolidine ring from N-substituted alkyl chains. nih.govacs.org This approach is notable for its atom economy and ability to functionalize otherwise inert C-H bonds.

| Cyclization Strategy | Key Features | Typical Reagents/Catalysts | Ref. |

| [3+2] Cycloaddition | Forms two C-C bonds and up to four stereocenters in one step. High diastereoselectivity. | Azomethine ylides (from iminoesters), Alkenes, Ag₂CO₃ | ua.esacs.org |

| Intramolecular C-H Amination | Direct cyclization via C-H activation. Good for unactivated C-H bonds. | N-fluoro amides, Copper-tris(pyrazolyl)borate complexes | nih.govacs.org |

| Reductive Amination | Cyclization of 1,4-dicarbonyl compounds with amines. | 1,4-dicarbonyls, Primary amines, Reducing agents (e.g., NaBH₃CN) |

Organocatalytic Approaches in Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, avoiding the use of potentially toxic or expensive metals. Chiral secondary amines, such as proline and its derivatives, are frequently employed to catalyze reactions like the Michael addition of aldehydes to nitroolefins, which can initiate a cascade sequence to form the pyrrolidine ring with high enantioselectivity. nih.gov

These catalysts operate by forming chiral enamine or iminium ion intermediates, which guide the stereochemical outcome of the reaction. The effectiveness of these reactions can be significantly influenced by the catalyst structure, solvent, and the presence of acidic or basic additives. nih.gov Research has demonstrated that organocatalysts can achieve excellent yields and enantioselectivities (up to 85% ee) in the synthesis of functionalized pyrrolidines. nih.gov

| Organocatalyst Type | Reaction | Key Features | Example Conditions | Ref. |

| Pyrrolidine-based | Michael Addition | Asymmetric synthesis of γ-nitroaldehydes, precursors to pyrrolidines. | 10 mol% catalyst, CH₂Cl₂, room temp. | nih.gov |

| Diarylprolinol Silyl Ethers | Aldol/Mannich Reactions | High stereocontrol in forming functionalized acyclic precursors for cyclization. | Catalyst (5-20 mol%), various organic solvents. | nih.gov |

| Chiral Phosphoric Acids | C-H Amination (with Cu) | Enables enantioselective cyclization via radical pathways. | Cu(I) salt, Chiral Phosphoric Acid | sustech.edu.cn |

Transition Metal-Catalyzed Cross-Coupling for Pyrrolidine Scaffolding

Transition metal catalysis offers highly efficient and selective methods for constructing the pyrrolidine skeleton. Palladium-catalyzed reactions are particularly prominent, such as the hydroarylation of N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines. nih.govresearchgate.net This reductive Mizoroki-Heck type reaction is significant as it provides a direct route to 3-substituted pyrrolidines from readily available starting materials. nih.govchemrxiv.org The reaction mechanism often involves the generation of a palladium hydride species, which participates in the catalytic cycle.

Copper-catalyzed intramolecular C–H amination is another powerful method. Using well-defined copper complexes, N-fluoro amides can be cyclized to form pyrrolidines in excellent yields (up to 99%). nih.govacs.org The choice of ligand on the copper catalyst and the nature of the halide on the amide substrate are critical factors influencing the reaction's efficiency. acs.org

| Metal Catalyst | Reaction Type | Substrates | Key Features | Ref. |

| Palladium | Hydroarylation (Reductive Heck) | N-Alkyl pyrrolines, Aryl bromides | Direct synthesis of 3-aryl pyrrolidines. | nih.govresearchgate.net |

| Copper | Intramolecular C-H Amination | N-Halogenated amides | High yields, good functional group tolerance. | nih.govacs.org |

| Palladium | α-Arylation of N-Boc-pyrrolidine | N-Boc-pyrrolidine, Aryl halides | Forms 2-aryl pyrrolidines via Negishi coupling. | organic-chemistry.orgacs.org |

Ring Contraction Methodologies for Pyrrolidine Assembly

Ring contraction is a less common but synthetically valuable strategy for accessing pyrrolidine scaffolds from larger, more readily available heterocyclic systems. A notable example is the photo-promoted ring contraction of pyridines. researchgate.netnih.gov This process can convert abundant pyridine (B92270) starting materials into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can then be further elaborated. nih.gov

Another approach involves the thermal or photochemical ring contraction of substituted lactams. nih.gov For instance, chiral hydroxamic acids derived from six-membered lactams can undergo a stereospecific thermal ring contraction to afford carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov This method is particularly useful for creating sterically hindered pyrrolidines with quaternary centers.

Regioselective Introduction of the 3-Fluorobenzoyl Moiety

Once the pyrrolidine core is established, the next critical step is the regioselective installation of the 3-fluorobenzoyl group at the C-3 position. Direct acylation of the pyrrolidine ring presents a significant challenge due to the high nucleophilicity of the nitrogen atom, which favors N-acylation over C-acylation. Therefore, strategies involving N-protection and subsequent C-H functionalization or the use of directing groups are necessary to achieve the desired regioselectivity.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to functionalize the C-3 position of proline and pyrrolidine derivatives. acs.orgacs.org By installing a directing group, such as an aminoquinoline amide, on the nitrogen or at the adjacent C-2 position, the palladium catalyst can be guided to selectively activate the C-3 C-H bond for coupling with an aryl halide. While this method introduces an aryl group rather than an acyl group directly, a (3-fluorophenyl) group could be installed and subsequently oxidized, or a related aryl metallic reagent could be coupled with 3-fluorobenzoyl chloride.

Acylation Reactions and Reaction Condition Optimization

Direct Friedel-Crafts acylation on the pyrrolidine ring is generally not feasible due to the electron-rich nature of the heterocycle, which leads to catalyst sequestration and side reactions. sigmaaldrich.comorganic-chemistry.org A more viable approach is the acylation of a pre-formed pyrrolidine nucleophile, such as a 3-lithiated or 3-zincated pyrrolidine derivative, with 3-fluorobenzoyl chloride. This strategy, however, requires a regioselective method for metallating the C-3 position.

The most promising strategies rely on directed C-H activation. Optimization of these reactions involves screening catalysts, ligands, bases, and solvents to maximize yield and regioselectivity. For palladium-catalyzed C-3 arylation, conditions using a palladium acetate (B1210297) catalyst with potassium carbonate as the base have proven effective, notably avoiding the need for a silver-based oxidant. acs.org The directing group is crucial for selectivity and can be removed in a subsequent step. While direct C-3 acylation methods are less developed, the principles of directed C-H activation provide a clear pathway for achieving the target structure.

| Strategy | Catalyst/Reagent System | Directing Group | Key Features | Ref. |

| Directed C-H Arylation | Pd(OAc)₂, K₂CO₃ | Aminoquinoline (AQ) at C-3 | High regio- and stereoselectivity for C-4 arylation of 3-AQ-pyrrolidine. | acs.org |

| Directed C-H Arylation | Pd(OAc)₂, Pivalic Acid | Aminoquinoline (AQ) at C-2 | High regioselectivity for C-3 arylation. | acs.org |

| Acylation of Pyrrolidine-2,4-diones | Boron trifluoride-diethyl ether | None (activated substrate) | Acylation occurs at the C-3 position of the dione. | rsc.org |

Multi-Component Reaction Sequences for Pyrrolidine Derivatization

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecular architectures like substituted pyrrolidines in a single, atom-economical step. These reactions are central to diversity-oriented synthesis and are increasingly used in target-oriented synthesis.

The most relevant MCR for synthesizing 3-substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. To generate a structure analogous to 3-(3-Fluorobenzoyl)pyrrolidine, one could envision a reaction between an azomethine ylide generated from a glycine (B1666218) ester and an imine, and a vinyl ketone such as 1-(3-fluorophenyl)prop-2-en-1-one. The regioselectivity of this cycloaddition is crucial for obtaining the desired 3-substituted pattern. The reaction can be catalyzed by various metal salts (e.g., Ag(I), Cu(I)) or Lewis acids to control stereoselectivity and improve yields. This approach allows for the rapid assembly of the core pyrrolidine ring with the desired aroyl group precursor already in place.

Stereoselective Synthesis and Enantiopurity Control in Pyrrolidine Derivatives

Achieving stereochemical control is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. For this compound, the stereocenter at the C3 position of the pyrrolidine ring is a key feature. Several strategies exist for establishing this chirality.

One powerful approach is the use of catalytic asymmetric 1,3-dipolar cycloadditions. nih.gov By employing a chiral metal-ligand complex, the cycloaddition between the azomethine ylide and the dipolarophile can be rendered enantioselective, directly producing an enantioenriched pyrrolidine core. nih.gov

Another well-established method is organocatalysis. For instance, an enantioselective Michael addition of a nucleophile to an α,β-unsaturated precursor can establish the key stereocenter. A subsequent cyclization step would then form the pyrrolidine ring. Chiral prolinamide or quinine-derived urea (B33335) catalysts have been successfully used in annulation reactions to create complex spiro-pyrrolidine systems with high enantioselectivity, a strategy that could be adapted for this synthesis. rsc.org

Furthermore, the synthesis can begin from a chiral starting material. Optically pure precursors such as proline or 4-hydroxyproline (B1632879) can be chemically modified to introduce the 3-(3-fluorobenzoyl) substituent while retaining the inherent stereochemistry of the starting material. nih.gov

| Method | Catalyst/Reagent Type | Key Transformation | Typical Stereocontrol |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal-Ligand Complex (e.g., Cu(I)-BOX) | Azomethine ylide + Alkene | High dr and ee |

| Organocatalytic [3+2] Annulation | Chiral Bifunctional Urea/Thiourea | Ketimine + Benzofuranone | High ee (>95%) rsc.org |

| Chiral Pool Synthesis | (S)- or (R)-Proline / 4-Hydroxyproline | Functional group manipulation | Excellent (from starting material) nih.gov |

| Asymmetric Michael Addition | Chiral Organocatalyst | Nitroalkane + Enone | High ee (up to 97%) rsc.org |

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, robust, reproducible, and economically viable. For the synthesis of a molecule like this compound, several factors are critical.

Route Selection and Safety: In the early stages of process development, routes involving hazardous reagents (e.g., pyrophoric reagents, toxic heavy metals) or extreme conditions (e.g., cryogenic temperatures) are often redesigned. For example, if a metal-catalyzed step is used, considerations include the cost of the catalyst, its toxicity, and the efficiency of its removal from the final product to meet stringent regulatory limits.

Process Parameters and Control: Key process parameters such as reaction temperature, addition rates, and mixing efficiency must be carefully defined and controlled. What works in a small round-bottom flask may not translate directly to a large, jacketed reactor. youtube.com Understanding the reaction kinetics and thermodynamics is crucial for preventing runaway reactions and ensuring consistent product quality. Calorimetry studies are often employed to assess the thermal hazards of a process. youtube.com

Process Intensification: Modern process chemistry aims to make syntheses more efficient. This can involve developing telescoped or one-pot procedures to minimize intermediate isolations. For a multi-step synthesis of this compound, combining steps like a deprotection and subsequent acylation without isolating the intermediate amine could significantly improve efficiency and reduce waste.

Chemical Reactivity and Derivatization Studies of 3 3 Fluorobenzoyl Pyrrolidine Analogues

Functional Group Transformations and Interconversions on the Pyrrolidine (B122466) Ring

One of the most common transformations is the N-alkylation or N-arylation of the pyrrolidine nitrogen. This can be achieved through nucleophilic substitution reactions with various alkyl or aryl halides. For instance, the nitrogen atom can be functionalized with benzyl (B1604629) groups, which can later be removed if necessary. nih.gov The introduction of a 4-fluorobenzyl group onto a pyrrolidine ring has been documented, highlighting the feasibility of attaching substituted arylmethyl groups. The use of reagents like 2-fluorobenzyl bromide in the presence of a base allows for the synthesis of N-alkylated pyrrolidines. nih.gov

Another significant transformation involves the reductive cleavage of the C-N bond in N-acyl pyrrolidines, which can lead to a complete "skeletal remodeling" of the pyrrolidine ring. chemicalbook.comrsc.orgnih.gov This process, often facilitated by photoredox catalysis in the presence of a Lewis acid like zinc triflate, involves a single-electron transfer to the amide carbonyl, followed by site-selective cleavage of the C2-N bond. chemicalbook.comrsc.orgnih.gov This strategy allows for the conversion of the pyrrolidine framework into other cyclic structures, such as aziridines, γ-lactones, and tetrahydrofurans. chemicalbook.comrsc.org While these studies have primarily focused on N-benzoylpyrrolidines, the principles are applicable to isomers like 3-(3-fluorobenzoyl)pyrrolidine, suggesting a pathway for profound structural modifications.

The pyrrolidine ring can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as spiro-pyrrolidine derivatives . nih.govsnnu.edu.cnmolport.comrhhz.net A prevalent method for constructing these structures is the [3+2] cycloaddition reaction involving azomethine ylides generated in situ from the pyrrolidine scaffold. snnu.edu.cnmolport.comrhhz.net These reactions can lead to the formation of spiro[indoline-pyrrolidine] and other intricate polycyclic systems.

The following table summarizes representative functional group transformations on the pyrrolidine ring of analogous compounds.

| Starting Material Analogue | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| N-H Pyrrolidine derivative | 2-Fluorobenzyl bromide, Base | N-(2-Fluorobenzyl)pyrrolidine derivative | N-Alkylation | nih.gov |

| N-Benzoylpyrrolidine | DIBAL-H, THF | N-Benzylpyrrolidine | Reductive Deprotection/Alkylation | google.com |

| N-Benzoylpyrrolidine | Super-Hydride® | Pyrrolidine (free amine) | Reductive Deprotection | google.com |

| Pyrrolidine | Quinone monoacetal, DABCO, Aryl nucleophile | α-Aryl-substituted pyrrolidine | Redox-neutral α-C–H Functionalization | nih.gov |

Modifications and Diversification Strategies for the 3-Fluorobenzoyl Substructure

The 3-fluorobenzoyl moiety offers multiple avenues for chemical modification, including reactions at the ketone and on the aromatic ring.

A primary transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride. For example, the reduction of a ketone in a related benzoylpyrrolidine derivative with LiAlH4 has been shown to reduce both the amide and ketone functionalities. snnu.edu.cn The resulting hydroxyl group can then be used for further derivatization, such as esterification or etherification, or it can be eliminated to introduce a double bond. The stereoselectivity of this reduction is a critical aspect, and chiral reducing agents can be employed to obtain specific stereoisomers of the resulting alcohol, (3-fluorophenyl)(pyrrolidin-3-yl)methanol.

The 3-fluorobenzoyl group itself can be altered. The ketone can react with organometallic reagents, like Grignard or organolithium reagents, to form tertiary alcohols. A study on the reaction of N-benzoylpyrrolidine with n-BuLi demonstrated the formation of a ketone via nucleophilic acyl substitution, indicating the reactivity of the benzoyl group. allfordrugs.com

The fluorinated phenyl ring is also amenable to modification. While the fluorine atom imparts specific electronic properties and can enhance metabolic stability, it can also be a site for further reactions. Electrophilic aromatic substitution on the phenyl ring is possible, although the fluorine atom is a deactivating group. The positions ortho and para to the fluorine and meta to the acyl group would be the most likely sites for substitution. More commonly, nucleophilic aromatic substitution could be envisioned under specific conditions to replace the fluorine atom. A "fluoro-scan," where fluorine atoms are systematically introduced at different positions on an aromatic ring, has been used to explore structure-activity relationships in related molecules, suggesting that the position of the fluorine atom is a key site for diversification. nih.gov

The following table presents potential modifications of the benzoyl substructure based on reactions of analogous compounds.

| Starting Material Analogue | Reagents and Conditions | Product Analogue | Transformation Type | Reference |

|---|---|---|---|---|

| Benzoylpyrrolidine derivative | LiAlH4 | (Hydroxymethyl)pyrrolidine derivative | Ketone and Amide Reduction | snnu.edu.cn |

| N-Benzoylpyrrolidine | n-BuLi, CPME, air | Valerophenone derivative | Nucleophilic Acyl Substitution | allfordrugs.com |

| N'-Benzyl-N-phenylsulfonyl indoline | Fluorobenzylchlorides | N'-(Fluorobenzyl)-N-phenylsulfonyl indoline | Aromatic Ring Modification ("Fluoro-scan") | nih.gov |

Synthesis of Structurally Related Pyrrolidine Derivatives and Analogues

The synthesis of the core this compound scaffold and its analogues can be achieved through various synthetic strategies.

One powerful method is the [3+2] cycloaddition reaction . This approach often utilizes the reaction of azomethine ylides with appropriate dipolarophiles to construct the pyrrolidine ring with a high degree of regio- and stereoselectivity. nih.govmdpi.com Glycine (B1666218) can be a versatile starting material for generating the azomethine ylide for the synthesis of pyrrolidine-containing polycyclic compounds. mdpi.com

Another strategy involves the ring expansion of cyclobutanes . For example, substituted cyclobutanes can be treated with sodium methoxide (B1231860) in methanol (B129727) to yield highly functionalized pyrrolidines.

The synthesis of pyrrolidines can also start from acyclic precursors. For instance, intramolecular cyclization of appropriately substituted amino alcohols or amino ketones can lead to the formation of the pyrrolidine ring. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been reported as a method to synthesize 3-aryl pyrrolidines. chemrxiv.org

Furthermore, existing pyrrolidine rings, such as those derived from proline, can be functionalized. For example, L-proline can be N-alkylated with 2-fluorobenzyl bromide and then condensed with 2-aminobenzophenone (B122507) to create complex pyrrolidine derivatives. nih.gov

The following table provides an overview of synthetic methods for creating pyrrolidine analogues.

| Synthetic Strategy | Key Reagents/Intermediates | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides, Alkenyl dipolarophiles | Substituted pyrrolidines | nih.govmdpi.com |

| Ring Expansion | Substituted cyclobutanes, NaOMe | Functionalized pyrrolidines | |

| Palladium-catalyzed Hydroarylation | N-Alkyl pyrrolines, Aryl iodides | 3-Aryl pyrrolidines | chemrxiv.org |

| Functionalization of Proline | L-proline, Alkyl halides, Aminobenzophenones | Complex pyrrolidine carboxamides | nih.gov |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Understanding the mechanisms of the reactions involving this compound analogues is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of the reductive C-N bond cleavage in N-benzoylpyrrolidines has been investigated through cyclic voltammetry and NMR studies. chemicalbook.comrsc.orgnih.gov These studies have shown that a Lewis acid, such as Zn(OTf)2, is critical for promoting the single-electron transfer from a photoredox catalyst to the amide carbonyl group. chemicalbook.comrsc.org This generates a radical intermediate that undergoes C-N bond cleavage. The substituent on the aroyl group influences the reaction's success, with electron-rich or neutral aroyl groups being more suitable. nih.gov

The [3+2] cycloaddition reaction for the synthesis of spiro-pyrrolidines proceeds through the in situ generation of an azomethine ylide. molport.comrhhz.net This is typically formed from the condensation of a secondary amine (like a pyrrolidine derivative) with a carbonyl compound. The ylide then reacts with a dipolarophile in a concerted or stepwise fashion to form the new five-membered ring. The regio- and stereochemistry of the product are determined by the nature of the dipole and dipolarophile.

Dynamic NMR spectroscopy has been employed to study the rotational barrier of the C-N amide bond in N-benzoylpyrrolidines. researchgate.net This is due to the partial double-bond character of the amide bond, which leads to the existence of E/Z isomers. These studies provide insight into the conformational dynamics of such molecules.

A plausible mechanism for the rhodium-catalyzed amination of benzoylpyrrolidines involves C-H activation assisted by the weakly coordinating amide. snnu.edu.cn This is followed by insertion and reductive elimination steps to form the aminated product.

Advanced Spectroscopic and Structural Characterization Methodologies for Pyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(3-Fluorobenzoyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-(3-Fluorobenzoyl)pyrrolidine, characteristic signals are observed. amazonaws.com The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the upfield region, while the protons of the fluorobenzoyl group are found in the downfield aromatic region. For instance, the pyrrolidine protons show multiplets in the range of δ 1.80-2.04 ppm (4H) and triplets around δ 3.32 ppm (2H) and δ 3.66 ppm (2H). amazonaws.com The aromatic protons exhibit complex splitting patterns due to fluorine-proton coupling, with signals appearing around δ 7.09-7.46 ppm. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information. For a similar structure, N-(4-toluoyl)pyrrolidine, the pyrrolidine carbons resonate at approximately δ 24.7, 26.7, 46.4, and 49.9 ppm. amazonaws.com The carbonyl carbon of the benzoyl group is typically observed further downfield. The aromatic carbons of the fluorobenzoyl moiety in this compound would show distinct chemical shifts influenced by the electron-withdrawing fluorine atom, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

Table 1: Representative ¹H NMR Data for a Related Pyrrolidine Compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.80-2.04 | m | 4H | Pyrrolidine CH₂ |

| 3.32 | t | 2H | Pyrrolidine CH₂ |

| 3.66 | t | 2H | Pyrrolidine CH₂ |

| 7.09-7.46 | m | 4H | Aromatic CH |

Data sourced from a study on N-(3-Fluorobenzoyl)pyrrolidine. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structural components of this compound through fragmentation analysis.

Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For tert-butyl this compound-1-carboxylate, a related compound, an ion at m/z 279 is observed, corresponding to the loss of the tert-butyl group ([M - tert-butyl + H]⁺). google.com This indicates the successful determination of a key fragment's mass.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would involve the cleavage of the bond between the pyrrolidine ring and the benzoyl group, leading to the formation of a fluorobenzoyl cation and a pyrrolidine radical cation. The fluorobenzoyl fragment is particularly stable and would likely be a prominent peak in the spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The C-N stretching of the pyrrolidine ring would appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be strong in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. google.com Chiral HPLC can be employed to separate enantiomers if the compound is chiral. For instance, a chiral HPLC method was developed for a similar compound, tert-butyl N-4-toluoylprolinate, using a Chiralcel OD column with a mobile phase of hexanes/ethanol. amazonaws.com Preparative HPLC can be used for the purification of the compound. google.com

Gas Chromatography (GC): GC can also be utilized for purity assessment, provided the compound is sufficiently volatile and thermally stable.

Flash Chromatography: Flash chromatography is a common technique for the purification of synthetic products on a larger scale. google.com For N-(3-Fluorobenzoyl)pyrrolidine, flash chromatography with a mobile phase of CH₂Cl₂:EtOAc was used for purification. amazonaws.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. This data is used to confirm the empirical formula of this compound and serves as a fundamental check of its purity and identity. For a related compound, N-(3-Furanoyl)pyrrolidine, the calculated elemental analysis for C₉H₁₁NO₂ was C, 65.44%; H, 6.71%; N, 8.41%. The found values were C, 65.74%; H, 6.59%; N, 8.48%, which are in close agreement. amazonaws.com This demonstrates the utility of elemental analysis in verifying the stoichiometry of such compounds.

Computational Chemistry and Theoretical Modeling of 3 3 Fluorobenzoyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 3-(3-Fluorobenzoyl)pyrrolidine, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry and determine its most stable three-dimensional arrangement. mdpi.comnih.govnih.gov

These calculations yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative examples based on similar molecules and are not derived from actual published research on this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

To understand how this compound behaves over time and explores different shapes, Molecular Dynamics (MD) simulations are employed. These simulations model the movements of atoms and bonds within the molecule, providing a dynamic picture of its conformational landscape. The pyrrolidine (B122466) ring, being a non-planar, five-membered ring, can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.neturan.ua

MD simulations can track the transitions between these conformations, revealing the energy barriers and the most populated states. This information is crucial as the specific 3D shape of a molecule often dictates its interactions. The flexibility of the bond linking the fluorobenzoyl group to the pyrrolidine ring would also be a key area of investigation, as rotation around this bond determines the relative orientation of the two ring systems.

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods are essential for studying the pathways of chemical reactions. For this compound, these studies could elucidate the mechanisms of its synthesis, for example, the acylation of a pyrrolidine precursor. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. Such studies can explain stereoselectivity in synthesis, predicting why one product isomer might be formed preferentially over another. uran.ua For instance, in a potential synthesis involving a 1,3-dipolar cycloaddition to form the pyrrolidine ring, quantum calculations could predict the regio- and stereochemical outcome. uran.uanih.gov

Ligand Design Principles and Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential 3D arrangement of molecular features necessary for interaction with a receptor. sigmaaldrich.comnih.gov For a molecule like this compound, a pharmacophore model would be constructed by identifying key chemical features such as hydrogen bond acceptors (e.g., the carbonyl oxygen, the fluorine atom), hydrogen bond donors (e.g., the N-H group on the pyrrolidine ring, if present), aromatic rings, and hydrophobic centers. sigmaaldrich.com

The spatial relationship between these features defines the pharmacophore. This model serves as a 3D query to search large chemical databases for other, structurally diverse molecules that might have similar interaction capabilities, a process known as virtual screening. nih.gov The goal is to identify novel molecular scaffolds that fit the same pharmacophore, which is a key strategy for discovering new compounds. researchgate.netsigmaaldrich.com

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Molecular Interactions |

|---|---|---|

| Aromatic Ring | Fluorophenyl group | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Can accept a hydrogen bond from a donor group. |

| Hydrogen Bond Acceptor | Fluorine Atom | Can act as a weak hydrogen bond acceptor. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Series Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. researchgate.net To perform a QSAR analysis on a series of analogs of this compound, one would first generate a dataset of these molecules and measure a property of interest.

Next, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule, including:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Lipophilic properties: LogP (the logarithm of the partition coefficient).

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that links these descriptors to the observed property. A robust QSAR model can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with optimized characteristics. researchgate.net

Chemoinformatic Approaches for Compound Library Analysis

Chemoinformatics employs computational tools to analyze large collections of chemical compounds, known as compound libraries. If this compound were part of a larger library of pyrrolidine derivatives, chemoinformatic methods could be used to analyze the library's diversity and chemical space coverage.

Techniques like clustering can group molecules by structural similarity, ensuring a wide range of chemical structures is explored. Principal Component Analysis (PCA) can be used to visualize the distribution of compounds in "chemical space," which is defined by their physicochemical properties. These approaches are vital for managing and understanding large datasets in chemical research, helping to select diverse subsets of compounds for screening or to identify gaps in a collection.

Role and Applications of 3 3 Fluorobenzoyl Pyrrolidine in Synthetic Chemistry

Function as a Key Synthetic Intermediate in Multi-Step Syntheses

3-(3-Fluorobenzoyl)pyrrolidine serves as a crucial intermediate in a variety of multi-step synthetic pathways. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds and natural products. frontiersin.org The fluorobenzoyl group not only imparts specific electronic properties but also provides a handle for further chemical modifications. evitachem.com

The synthesis of this intermediate itself can be achieved through methods such as the reaction of a suitable benzoyl chloride with pyrrolidine. evitachem.com Once formed, it can be utilized in the synthesis of more complex molecules. For instance, derivatives of fluorobenzoyl-pyrrolidine have been used as precursors in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The stability and favorable solubility profile of such intermediates support their application in pharmaceutical formulations. chemimpex.com

The general synthetic utility is highlighted by the various reactions the pyrrolidine and fluorobenzoyl moieties can undergo. The nitrogen atom of the pyrrolidine ring can act as a nucleophile, allowing for the introduction of various substituents. sphinxsai.com The ketone of the benzoyl group can be a site for reductions or other carbonyl chemistry, while the aromatic ring can participate in electrophilic or nucleophilic aromatic substitution reactions, further expanding the diversity of accessible compounds.

Utility as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine ring in this compound possesses a stereocenter at the 3-position, making it a valuable chiral building block in asymmetric synthesis. nih.gov Enantiomerically pure pyrrolidines are highly sought after as they are integral components of numerous pharmaceuticals and natural products. nih.gov They also find use as chiral auxiliaries and ligands in asymmetric transformations. nih.govresearchgate.net

The use of chiral pyrrolidine derivatives allows for the stereocontrolled synthesis of complex target molecules. For example, asymmetric intramolecular Michael reactions have been employed to construct chiral pyrrolidine derivatives, which then serve as versatile building blocks for the enantioselective synthesis of alkaloids. rsc.org The rigid conformation of the pyrrolidine scaffold facilitates efficient transfer of chirality during a reaction. researchgate.net

Methods for the asymmetric synthesis of functionalized pyrrolidines are an active area of research. nih.govnih.gov For instance, the Horner-Wadsworth-Emmons reaction of sulfinimine-derived 3-oxo pyrrolidine phosphonates has been developed as a method for the asymmetric synthesis of cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov The development of such stereoselective routes is crucial for accessing enantiomerically pure compounds for biological evaluation.

Below is a table summarizing examples of chiral pyrrolidine derivatives and their applications in asymmetric synthesis:

| Chiral Pyrrolidine Derivative | Application in Asymmetric Synthesis | Reference |

| (S)-2-N-[N′-(2-fluorobenzyl)prolyl]-aminobenzophenone | Chiral auxiliary in asymmetric Michael addition reactions. | researchgate.net |

| (S)-N-(α,β-unsaturated) acylprolines | Precursors for the synthesis of highly optically active 2(R),3(S)-epoxyaldehydes. | researchgate.net |

| (S)-valine tert-butyl ester derived chiral enamines | Used in asymmetric alkylation reactions of α-alkyl β-keto esters. | researchgate.net |

| Sulfinimine-derived 3-oxo pyrrolidine phosphonates | Substrates for the Horner-Wadsworth-Emmons reaction to produce enantiopure cis-2,5-disubstituted 3-oxo pyrrolidines. | nih.gov |

Application in the Design and Preparation of Novel Chemical Scaffolds

The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel chemical scaffolds. nih.gov The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to adopt energetically accessible conformations, allowing it to interact favorably with biological targets. whiterose.ac.uk The incorporation of a fluorobenzoyl group can enhance properties such as metabolic stability and binding affinity. researchgate.net

Researchers have utilized pyrrolidine-based building blocks to create diverse libraries of compounds for drug discovery programs. whiterose.ac.uk For example, a "build/couple/pair" strategy starting with proline-like building blocks allows for the generation of chemical diversity. whiterose.ac.uk The synthesis of spiro[pyrrolidine-3,3′-oxindoles] as novel chemotypes for specific receptors demonstrates the utility of the pyrrolidine scaffold in exploring new chemical space. mdpi.comnih.gov

The development of novel synthetic methodologies further expands the range of accessible scaffolds. For instance, the 1,3-dipolar cycloaddition of azidopyrrolidine with ethynyl (B1212043) trifluoroborate has been used to produce triazolyl trifluoroborates, which can then undergo Suzuki-Miyaura coupling to afford a variety of 1,4-disubstituted triazoles. rsc.org This highlights how a simple pyrrolidine-containing intermediate can be elaborated into a diverse set of complex heterocyclic structures.

The following table presents examples of novel chemical scaffolds derived from or related to pyrrolidine structures:

| Novel Chemical Scaffold | Synthetic Approach | Potential Application | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | Oxidative spiro-rearrangement reactions. | 5-HT6 receptor ligands. | mdpi.comnih.gov |

| Pyrrolidinyl triazoles | 1,3-dipolar cycloaddition followed by Suzuki-Miyaura coupling. | Mitochondrial permeability transition pore (mPTP) blockers. | rsc.org |

| 3-D Pyrrolidine Fragments | Stereoselective metal-catalyzed asymmetric 1,3-dipolar cycloaddition. | Exploration of new pharmaceutical space in fragment-based drug discovery. | whiterose.ac.uk |

| Octahydropyrrolo[2,3-c]pyrrole | Synthesis from fused pyrrolidine rings. | Rigid bicyclic scaffolds for medicinal chemistry. | vulcanchem.com |

Exploration as a Ligand or Catalyst Component in Chemical Transformations

The nitrogen atom within the pyrrolidine ring of this compound and its derivatives allows these molecules to function as ligands in metal-catalyzed reactions or as components of organocatalysts. ossila.com The development of new catalysts is essential for improving the efficiency and selectivity of chemical transformations. topsoe.commit.edu

Chiral pyrrolidine derivatives are particularly valuable as ligands in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of products. organic-chemistry.org For example, novel phosphoramidite (B1245037) ligands derived from pyrrolidine have been used in palladium-catalyzed asymmetric [3+2] cycloadditions to construct chiral pyrrolidines with high enantioselectivity. organic-chemistry.org The introduction of specific substituents on the pyrrolidine ring can be used to tune the steric and electronic properties of the catalyst, thereby enhancing its performance. frontiersin.org

In the field of organocatalysis, chiral secondary amines based on the pyrrolidine scaffold are widely used. fluorochem.co.uk These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating a variety of asymmetric transformations. The fluorobenzoyl group in this compound could potentially modulate the activity and selectivity of such organocatalysts. The use of ligand-accelerated catalysis is an emerging strategy where the addition of a specific ligand can switch the metal selectivity of a known reaction, opening up new possibilities for probe development and catalysis. nih.gov

Future Research Directions and Emerging Paradigms in Pyrrolidine Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on multi-step procedures. However, the field is moving towards more efficient and environmentally benign methodologies. Future research in the synthesis of 3-(3-Fluorobenzoyl)pyrrolidine is expected to focus on several key areas:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for the synthesis of complex heterocyclic compounds, including pyrrolidines. vulcanchem.com These reactions offer significant advantages by reducing the number of synthetic steps, minimizing waste, and often being automatable. vulcanchem.comacs.org A potential MCR approach for This compound could involve the reaction of an appropriate amine, an aldehyde, and a source of the 3-fluorobenzoyl group in a single step.

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, is a cornerstone of modern organic synthesis. For the synthesis of fluorinated pyrrolidines, methods like gold-catalyzed hydroamination followed by electrophilic fluorination using reagents like Selectfluor have been reported. chemrxiv.org Future work could explore the development of specific catalysts for the direct and stereoselective synthesis of This compound . Iron-catalyzed acceptorless dehydrogenative coupling and Fe/Cu relay-catalyzed domino protocols are also emerging as powerful tools for quinazoline (B50416) synthesis and could be adapted for related heterocyclic systems. frontiersin.org

Green Chemistry Approaches: Sustainability is a major driver in chemical synthesis. ijnc.ir This includes the use of greener solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of renewable starting materials. mdpi.com For instance, the synthesis of pyrrolidine derivatives has been successfully achieved using microwave irradiation, leading to cleaner reactions and higher yields. mdpi.com Applying these principles to the synthesis of This compound would be a significant step forward.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. mdpi.com This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs) and could be implemented for the large-scale, sustainable manufacturing of This compound . springernature.com

Exploration of Unprecedented Chemical Reactivity and Transformation Pathways

Understanding the reactivity of This compound is crucial for its application and the synthesis of novel derivatives. Future research is likely to explore the following transformation pathways:

Radical-Mediated Transformations: Recent advances have demonstrated the generation of carbon-centered radicals from N-benzoyl pyrrolidines through C(sp³)–N bond cleavage using a combination of Lewis acid and photoredox catalysis. mdpi.comnih.gov This strategy enables various ring-opening and skeletal remodeling transformations, providing access to a diverse range of new molecular scaffolds from readily available pyrrolidine precursors. mdpi.comnih.gov

Cross-Coupling Reactions: The aromatic fluorine atom and the carbonyl group in This compound offer handles for various cross-coupling reactions. For example, the bromine atom in related bromofluorophenyl-substituted pyrrolidines can be replaced by various nucleophiles through substitution reactions or used in Suzuki or Heck coupling reactions to build more complex molecules. smolecule.com Similar transformations could be explored for the fluoro-substituted analogue.

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be a site for further functionalization. For instance, methods for the direct δ-amination of sp³ C-H bonds using molecular iodine as an oxidant have been developed to synthesize pyrrolidines. organic-chemistry.org Such late-stage functionalization approaches could be applied to This compound to create a library of derivatives with diverse properties.

Advanced Computational Tools for Predictive Synthesis and Property Estimation

In silico methods are becoming indispensable in modern chemistry for accelerating research and reducing experimental costs. ijnc.ir For This compound , computational tools can be applied in several ways:

Predictive Synthesis: Retrosynthesis software can propose potential synthetic routes to a target molecule. substack.com While these tools are still evolving, they can provide valuable starting points for synthetic planning.

Property Prediction: A wide range of physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted using computational models. vulcanchem.combonviewpress.comresearchgate.net For This compound , this could include predicting its solubility, lipophilicity, and potential to cross biological membranes, which is crucial for its application in medicinal chemistry. ontosight.ai

Molecular Docking and Dynamics: If a biological target for This compound is identified, molecular docking can be used to predict its binding mode and affinity. ucj.org.uanih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the mechanism of action. bonviewpress.com These computational studies can guide the rational design of more potent and selective derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The combination of automated synthesis and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. acs.orgnih.govchemspeed.com This paradigm can be applied to the study of This compound and its derivatives:

Automated Library Synthesis: Robotic platforms can be used to synthesize large libraries of related compounds in a parallel fashion. acs.orgnih.govchemspeed.com Starting from This compound , automated systems could be programmed to perform a series of reactions to generate a diverse set of derivatives with variations in different parts of the molecule.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS can be used to rapidly screen them for a desired biological activity. nih.gov This allows for the efficient identification of "hit" compounds that can then be further optimized. For example, a library of pyrrolidine bis-piperazines was screened directly in vivo to identify novel antinociceptive compounds. acs.org

Self-Driving Laboratories: The ultimate goal is the creation of "self-driving" or autonomous laboratories where artificial intelligence and robotics work in a closed loop. substack.com In such a system, an AI would design new molecules, a robotic system would synthesize and test them, and the results would be fed back to the AI to refine the next round of designs. While still in its early stages, this technology holds immense promise for accelerating scientific discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluorobenzoyl)pyrrolidine, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of fluorinated pyrrolidines often involves multi-step reactions, including ring formation and fluorobenzoyl group introduction. For example, fluoropyrrolidine derivatives can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A key step is the acylation of pyrrolidine with 3-fluorobenzoyl chloride under inert conditions. Reaction optimization may involve varying solvents (e.g., THF, DCM), bases (e.g., triethylamine), and temperatures (0–25°C). Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be prioritized?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the pyrrolidine ring structure and fluorobenzoyl substitution pattern. The fluorine atom’s electron-withdrawing effect causes distinct splitting in aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHFNO: 193.09 g/mol).

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, as seen in related pyrrolidine derivatives .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Use dose-response curves (1 nM–100 µM) to determine IC values. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity. Positive controls (e.g., known inhibitors) and replicates (n=3) are essential to validate results .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

- Methodology : Utilize chiral HPLC with columns such as Chiralpak IA or IB. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid can resolve enantiomers. Monitor separation via UV detection at 254 nm. For preparative-scale isolation, simulate moving bed chromatography (SMB) may enhance throughput. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies, noting variations in assay conditions (e.g., buffer pH, temperature).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with other halogens) to isolate contributing factors.

- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins, identifying key binding residues. Cross-validate with mutagenesis studies .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodology :

- ADME Prediction : Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism.

- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability.

- QSAR Models : Train models on datasets of similar pyrrolidine derivatives to predict toxicity and bioavailability .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, assessing if inactivation occurs in vivo.

- Dose Escalation Studies : Adjust dosing regimens to match in vitro effective concentrations, accounting for protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.